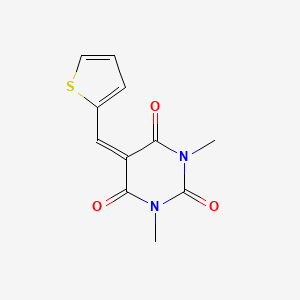

1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine core with a thiophene ring attached via a methylene bridge

Properties

IUPAC Name |

1,3-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFBADHQUMJAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of thiophene-2-carbaldehyde with barbituric acid derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like butanol, followed by refluxing to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydro derivatives of the pyrimidine core.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1,3-dimethyl-5-(phenylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a phenyl group instead of a thiophene ring.

1,3-dimethyl-5-(furfurylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a furan ring instead of a thiophene ring.

Uniqueness

1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with phenyl or furan rings.

Biological Activity

1,3-Dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine ring substituted with a thiophenyl group and two methyl groups. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

- Antitumor Activity : Several studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, thienopyrimidine derivatives have shown comparable inhibitory effects against breast cancer cell lines (MDA-MB-231) when compared to established chemotherapeutic agents like paclitaxel (PTX) .

- Tyrosinase Inhibition : The compound has been investigated as a potential inhibitor of tyrosinase, an enzyme crucial for melanin production. In cell-based assays using B16F10 murine melanoma cells, certain analogs demonstrated strong inhibitory effects on tyrosinase activity, suggesting potential applications in skin depigmentation treatments .

- Cytotoxicity : The cytotoxic effects of the compound were evaluated in various cancer cell lines. Notably, some analogs showed low cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 against MDA-MB-231: 27.6 µM (similar to PTX) | |

| Tyrosinase Inhibition | Strong inhibition observed in B16F10 cells | |

| Cytotoxicity | Low cytotoxicity at ≤20 µM |

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of various thienopyrimidine derivatives against MDA-MB-231 cells. Compound l , a derivative similar to 1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione, exhibited an IC50 value of 27.6 µM, indicating significant antitumor activity comparable to paclitaxel (IC50 = 29.3 µM) .

Case Study 2: Tyrosinase Inhibition Mechanism

In another study focusing on tyrosinase inhibition, analogs derived from the compound were tested for their ability to inhibit melanin production in B16F10 cells. The results indicated that certain analogs not only inhibited tyrosinase but also reduced intracellular tyrosinase activity significantly compared to controls like kojic acid .

The biological activity of 1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione appears to involve:

- Competitive Inhibition : Binding to the active site of tyrosinase.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6-trione, and what are the critical optimization steps?

Answer: The compound is typically synthesized via a Knoevenagel condensation reaction between 1,3-dimethylbarbituric acid and thiophene-2-carbaldehyde. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of barbituric acid derivative to aldehyde under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) .

- Solvent Selection: Refluxing in ethanol or toluene for 6–12 hours to achieve high yields (>80%) .

- Purification: Recrystallization from methanol or ethanol to obtain pure crystals, confirmed by melting point analysis and HPLC (>95% purity) .

Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic methods?

Answer:

Q. What are the key physicochemical properties relevant to its solubility and stability in biological assays?

Answer:

- Solubility: Insoluble in water; soluble in DMSO (>50 mg/mL) and DMF.

- Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in aqueous acidic/basic conditions. Store at –20°C in desiccated form .

Advanced Research Questions

Q. How does the compound interact with β-lactoglobulin, and what mechanistic insights have been derived from binding studies?

Answer: Fluorescence quenching and circular dichroism (CD) studies reveal:

- Binding Affinity: Kd ≈ 10⁻⁶ M, suggesting strong hydrophobic interactions between the thiophene moiety and the protein’s hydrophobic pocket .

- Conformational Changes: β-Lactoglobulin undergoes a α-helix to β-sheet transition upon binding, as observed in CD spectra .

Q. What experimental models are used to evaluate its inhibitory activity against mutant SOD1-dependent protein aggregation, and what are the key findings?

Answer:

Q. How can computational methods predict its pharmacokinetic properties and guide structural optimization?

Answer:

- ADMET Prediction: SwissADME predicts high gastrointestinal absorption (LogP = 2.1) but poor blood-brain barrier penetration (BBB score = –1.2) .

- QSAR Studies: Substituents on the thiophene ring (e.g., electron-withdrawing groups) enhance bioactivity by improving electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.